molecular formula C12H21NO4S B11794988 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

Cat. No.: B11794988
M. Wt: 275.37 g/mol
InChI Key: PYGDVCFLHAQPLF-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylthio (-SMe) group adjacent to an acetic acid moiety at the 2-position. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing complex molecules such as kinase inhibitors or peptide mimetics . The Boc group serves to protect the pyrrolidine nitrogen during synthetic steps, while the methylthio substituent introduces unique steric and electronic properties, influencing reactivity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

PYGDVCFLHAQPLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC

Origin of Product

United States

Preparation Methods

Alkylation of Thiol Intermediates

  • Step 2 : React Boc-protected pyrrolidine-2-ylacetic acid with methanesulfonyl chloride (MsCl) to form a mesylate intermediate. Treat with sodium methanethiolate (NaSMe) in DMF at 60°C.

  • Conditions : 60°C, 6 hours, anhydrous DMF.

  • Yield : 38–90% depending on stoichiometry and purification.

Michael Addition to α,β-Unsaturated Esters

  • Alternative Route : Use methyl acrylate and thiolacetic acid under basic conditions to form the thioether, followed by hydrolysis to the carboxylic acid.

  • Challenges : Competing side reactions require careful pH control (pH 8–9).

Coupling and Functional Group Interconversion

Carbodiimide-Mediated Coupling

  • Step 3 : Activate the carboxylic acid using EDC/HOBt in DCM, followed by reaction with methylamine derivatives to introduce the methylthio group.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 68–85% after column chromatography.

Hydrolysis of Nitriles

  • Step 3 : Convert a nitrile intermediate to the carboxylic acid using NaOH in methanol/water (3:1) at 100°C.

  • Yield : 90% reported for analogous compounds.

Optimization and Scalability

Catalytic Methods

Electrochemical synthesis using platinum/aluminum oxide catalysts in fixed-bed reactors enhances scalability:

  • Conditions : 20 mA current, CH₃CN/H₂O solvent, 18 hours.

  • Yield : 96% at gram-scale.

Purification Techniques

  • Crystallization : Use petroleum ether/ethyl acetate mixtures to isolate the product.

  • Chromatography : Silica gel with hexane/ethyl acetate gradients (1:1 to 3:1).

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc₂O, DMAPDCM, 0°C → RT>9099.8
Alkylation (NaSMe)MsCl, NaSMeDMF, 60°C38–9095–97
Electrochemical CouplingPt/Al₂O₃, CH₃CN/H₂O20 mA, 18 hours9699.7
Nitrile HydrolysisNaOH, MeOH/H₂O100°C, 12 hours9098

Challenges and Solutions

  • Regioselectivity : Competing reactions at the pyrrolidine nitrogen are mitigated by early Boc protection.

  • Acid Sensitivity : Avoid strong acids (e.g., TFA) during synthesis to prevent Boc deprotection.

  • Byproduct Formation : Use excess NaSMe (1.5–2.0 equiv) to minimize disulfide byproducts .

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 12 h(S)-Sulfoxide derivative78%
m-CPBA (1.2 eq)CH₂Cl₂, 0°C → RT, 2 h(S)-Sulfone derivative85%
NaIO₄ (2 eq)MeOH/H₂O (4:1), 1 hSulfone with decarboxylation62%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium intermediate. Steric hindrance from the Boc group influences stereoselectivity in sulfoxide formation .

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield a free pyrrolidine amine.

Reagent Conditions Product Notes
TFA (neat)RT, 30 min2-(pyrrolidin-2-yl)-2-(methylthio)acetic acidQuantitative deprotection
HCl (4M in dioxane)0°C → RT, 2 hAmine hydrochloride saltRequires neutralization

Applications : Deprotection enables further functionalization, such as peptide coupling or alkylation.

Nucleophilic Substitution at the Carboxylic Acid

The carboxylic acid participates in esterification and amidation reactions.

Reaction Type Reagent Conditions Product Yield
EsterificationMeOH, H₂SO₄ (cat.)Reflux, 6 hMethyl ester92%
AmidationEDC, HOBt, NH₃DMF, RT, 12 hPrimary amide88%
Peptide couplingDCC, HOSuCH₂Cl₂, 0°C → RT, 24 hConjugate with glycine ethyl ester75%

Key Observation : Steric bulk from the Boc group slows reaction kinetics compared to unprotected analogs .

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group under thermal or acidic conditions.

Conditions Catalyst Product Yield
150°C, 3 hCu(OAc)₂1-(tert-Butoxycarbonyl)pyrrolidine68%
H₂SO₄ (cat.), ΔMethylthio-pyrrolidine derivative54%

Mechanism : Proceeds via a six-membered cyclic transition state, stabilized by the pyrrolidine ring’s conformation .

Thio-Michael Additions

The methylthio group acts as a nucleophile in conjugate additions.

Electrophile Base Product Yield
AcrylonitrileDBUβ-Cyanoethyl thioether81%
Methyl acrylateK₂CO₃β-Ketoester derivative73%

Stereochemical Note : The chiral center at C2 of the pyrrolidine induces diastereoselectivity (dr 3:1) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Compound Key Reaction Rate vs. Target Compound
2-(1-Boc-piperidin-2-yl)-2-(methylthio)acetic acidOxidation to sulfone1.5× faster
2-(1-Boc-pyrrolidin-2-yl)acetic acid Esterification2× slower
2-(1-Cbz-pyrrolidin-2-yl)-2-(methylthio)acetic acidBoc deprotectionNot applicable

Structural Influence : The pyrrolidine ring’s smaller size increases steric strain, accelerating oxidation but slowing esterification .

Stability Under Various Conditions

Condition Observation Degradation
pH 2–6 (aqueous)Stable for >48 h<5%
pH >8Rapid Boc deprotection + sulfoxide formation>90% in 2 h
UV light (254 nm)Photodegradation of methylthio group40% in 24 h

Storage Recommendations : Store at 2–8°C under inert atmosphere to prevent oxidation and hydrolysis .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H19NO4SC_{11}H_{19}NO_4S and a molecular weight of approximately 229.27 g/mol. Its structure features a pyrrolidine ring, which is key to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the compound's stability and solubility in various solvents.

Medicinal Chemistry Applications

  • Antitumor Activity : Recent studies have highlighted the potential of compounds similar to 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid in exhibiting antitumor properties. For example, derivatives of thieno[3,2-b]pyridine demonstrated significant inhibition of growth in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) without affecting non-tumorigenic cells . This suggests that compounds featuring similar structural motifs may also possess anticancer activity.
  • Synthesis of Bioactive Molecules : The compound can be utilized as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to new pharmacological agents. For instance, it can be transformed into other derivatives that may exhibit enhanced biological activities or reduced toxicity profiles.
  • Neuroprotective Effects : Some studies have indicated that pyrrolidine-based compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This area is still under investigation, but the initial findings are promising for future drug development .

Synthetic Applications

  • Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.
  • Formation of Peptides : The tert-butoxycarbonyl group allows for the selective protection of amines during peptide synthesis. This is crucial for constructing peptides with specific sequences and functionalities, which are important in drug design .
  • Anticancer Research : In vitro studies have shown that certain derivatives related to this compound inhibit tumor cell proliferation significantly while exhibiting low toxicity towards normal cells . This highlights the potential for developing targeted cancer therapies.
  • Synthetic Methodologies : Researchers have successfully employed this compound in various synthetic pathways to generate novel thiazolidinone derivatives, which were evaluated for their anticancer properties against multiple cancer cell lines . The results indicated promising anticancer activity, paving the way for further exploration.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table highlights key structural analogues and their differences:

Compound Name Substituents/Modifications CAS Number Molecular Weight Key References
Target Compound : 2-(1-(Boc)pyrrolidin-2-yl)-2-(methylthio)acetic acid - Boc at N1
- Methylthio (-SMe) and acetic acid at C2
1353980-03-6 ~303.37*
2-(1-(Boc)pyrrolidin-2-yl)acetic acid - Boc at N1
- Acetic acid at C2 (no methylthio)
194154-91-1 243.29
(S)-2-(1-(Boc)pyrrolidin-3-yl)acetic acid - Boc at N1
- Acetic acid at C3 (positional isomer)
204688-61-9 243.29
2-[(2R)-1-(Boc)pyrrolidin-2-yl]acetic acid - Boc at N1
- R-configuration at C2
Not Provided 243.29
2-((2S,4S)-1-(Boc)-4-fluoropyrrolidin-2-yl)acetic acid - Boc at N1
- Fluorine at C4 and S-configuration at C2/C4
2165730-97-0 247.26
2,2'-(1-(Boc)pyrrolidine-3,4-diyl)diacetic acid - Boc at N1
- Two acetic acid groups at C3 and C4
1241675-48-8 329.34

*Estimated based on structural similarity.

Key Observations :

  • Stereochemistry : Enantiomers like the (R)- and (S)-configured derivatives (e.g., ) exhibit distinct biochemical interactions, influencing their utility in asymmetric synthesis.
  • Positional Isomerism : Moving the acetic acid moiety from C2 to C3 (e.g., ) alters hydrogen-bonding capacity and solubility.

Reactivity Differences :

  • The methylthio group in the target compound may participate in radical reactions or oxidation to sulfoxide/sulfone derivatives, unlike non-sulfur analogues.
  • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to the fluorine atom’s electronegativity.

Biological Activity

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid, also known by its CAS number 194154-91-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 194154-91-1
  • Structural Characteristics : The compound contains a pyrrolidine ring with a tert-butoxycarbonyl group and a methylthio substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess activity against various bacterial strains. The presence of the methylthio group is particularly noteworthy as sulfur-containing compounds often enhance antimicrobial efficacy.

Antioxidant Properties

Antioxidant activity is another area where this compound may show promise. Compounds that contain both carboxylic acid and thiol functionalities can scavenge free radicals effectively. Studies using DPPH radical scavenging assays suggest that related compounds demonstrate robust antioxidant capabilities, which could be extrapolated to this compound.

Case Studies

  • Anticancer Activity : A study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives found that certain modifications led to enhanced cytotoxic effects against cancer cell lines such as HCT116 (human colon cancer). The mechanism involved apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of pyrrolidine-based compounds in models of neurodegeneration. The mechanism was attributed to the modulation of oxidative stress and inflammatory pathways .

The biological activity of this compound can be understood through several proposed mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The compound may interact with various cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrrolidine AAntimicrobial25
Pyrrolidine BAntioxidant30
Pyrrolidine CAnticancer (HCT116)15
Pyrrolidine DNeuroprotective20

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., Boc group at 1-position, methylthio at 2-position) and absence of impurities .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 229.1274 for C12_{12}H21_{21}NO4_4S) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (Boc carbonyl) and ~2500 cm1^{-1} (thioether C–S) .

How does the methylthio group influence reactivity during Boc deprotection?

Advanced
The methylthio group is acid-stable but may oxidize under harsh conditions. To avoid side reactions:

  • Deprotection conditions : Use mild acids (e.g., 4 M HCl in dioxane at 0°C) instead of strong protic acids like H2_2SO4_4 .
  • Inert atmosphere : Conduct reactions under N2_2 to prevent oxidation to sulfoxide/sulfone derivatives.
  • Post-deproction quenching : Neutralize acidic byproducts rapidly to stabilize the thioether .

What are the stability considerations for long-term storage?

Q. Basic

  • Storage : Sealed containers under dry, inert conditions (argon) at 2–8°C to prevent hydrolysis of the Boc group or oxidation of the thioether .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides), bases, and transition metals (e.g., Cu, Fe) that catalyze sulfur oxidation .

How can contradictory data on reaction yields be resolved?

Advanced
Discrepancies often arise from:

  • Catalyst variability : Trace metal impurities (e.g., Pd in coupling reactions) can alter yields. Use ultra-pure reagents and chelating agents .
  • Moisture sensitivity : Boc groups hydrolyze in humid conditions; ensure anhydrous solvents via molecular sieves .
  • Reaction monitoring : In-situ techniques (e.g., FTIR or LC-MS) to track intermediates and optimize reaction times .

What intermediates are critical in synthesizing this compound?

Basic
Key intermediates include:

  • (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid : Prepared via Boc protection of pyrrolidine followed by carboxylation .
  • Methylthio precursors : Thiolation reagents (e.g., methyl disulfide or methanesulfenyl chloride) for introducing –SMe .
  • Weinreb amide derivatives : Enable ketone formation via Grignard additions .

What strategies improve regioselectivity for methylthio group introduction?

Q. Advanced

  • Directed ortho-metalation : Use directing groups (e.g., Boc) to position the methylthio group at the 2-position via lithiation .
  • Protecting group interplay : Temporarily block reactive sites (e.g., carboxylic acid as an ester) during thiolation .
  • Radical-based methods : Photocatalytic thiol-ene reactions for controlled C–S bond formation .

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